Carboxyterbinafine Methyl Ester

Description

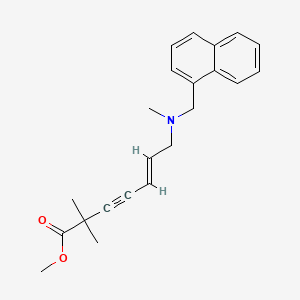

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-22(2,21(24)25-4)15-8-5-9-16-23(3)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUIXNIIZJVJPG-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652508 | |

| Record name | Methyl (5E)-2,2-dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-76-2 | |

| Record name | Methyl (5E)-2,2-dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Chemistry Approaches for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of carboxyterbinafine (B17229) methyl ester. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like carboxyterbinafine methyl ester. While specific experimental ¹H NMR data for this compound is not widely published in the public domain, it is available through commercial suppliers of the reference standard. allmpus.comglppharmastandards.com Based on the known structure of the molecule, a predicted ¹H NMR spectrum would exhibit characteristic signals corresponding to the different proton environments within the molecule.

Key expected resonances would include:

Aromatic Protons: Signals corresponding to the protons on the naphthalene (B1677914) ring system.

Vinylic Protons: Resonances for the protons of the heptene (B3026448) chain's double bond.

Methylene Protons: Signals for the CH₂ groups adjacent to the nitrogen atom and the naphthalene ring.

Methyl Protons: Distinct signals for the N-methyl group, the gem-dimethyl groups adjacent to the ester, and the methyl group of the ester functionality.

The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide a complete picture of the molecule's connectivity. For instance, the methyl group of the ester would typically appear as a singlet in a specific region of the spectrum, confirming the presence of this functional group.

| Functional Group | Predicted ¹H NMR Chemical Shift Range (ppm) | Predicted Multiplicity |

| Naphthalene Protons | 7.0 - 8.5 | Multiplets |

| Vinylic Protons | 5.5 - 6.5 | Doublets/Multiplets |

| Methylene Protons (N-CH₂) | 3.5 - 4.5 | Singlet/Multiplet |

| Methyl Protons (Ester) | ~3.7 | Singlet |

| N-Methyl Protons | ~2.3 | Singlet |

| Gem-dimethyl Protons | 1.0 - 1.5 | Singlet |

This table presents predicted ¹H NMR data based on the chemical structure of this compound and typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. Various ionization techniques and mass analyzers are employed for this purpose. The molecular formula of this compound is C₂₂H₂₅NO₂, which corresponds to a molecular weight of 335.44 g/mol . synthinkchemicals.comvivanls.com

Electron Ionization (EI) is a hard ionization technique that generates numerous fragment ions, providing a detailed fragmentation pattern that can be used for structural elucidation and library matching. While a specific public EI mass spectrum for this compound is not available, the fragmentation would be expected to involve characteristic losses. These would likely include the loss of the methoxycarbonyl group (-COOCH₃), cleavage of the alkyl chain, and fragmentation of the naphthalene ring.

Field Ionization (FI) is a soft ionization technique that typically produces a prominent molecular ion peak with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte. For this compound, an FI mass spectrum would be expected to show a strong signal at m/z 335, corresponding to the molecular ion [M]⁺.

Tandem mass spectrometry (MS/MS) is a powerful technique for the selective detection and structural characterization of metabolites in complex biological matrices. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion or a protonated adduct of this compound) is selected and then fragmented to produce a product ion spectrum. This process is highly specific and sensitive.

For this compound, with a molecular weight of 335.44, the protonated molecule [M+H]⁺ would have an m/z of approximately 336.4. While specific MS/MS data for the methyl ester is not publicly available, data for the closely related carboxyterbinafine (M.W. 321.41) shows a precursor ion at m/z 322.1802 [M+H]⁺, which fragments to produce major product ions at m/z 141.0708. This major fragment likely corresponds to the naphthylmethylium ion, a stable carbocation. It is highly probable that the MS/MS spectrum of this compound would also be dominated by this fragment ion at m/z 141.

| Precursor Ion (Predicted) | Major Fragment Ion (Predicted) | Likely Neutral Loss |

| [M+H]⁺ (m/z ~336.4) | m/z 141.0708 | C₁₂H₁₅NO₂ |

This table presents predicted tandem mass spectrometry data for this compound based on the fragmentation of the parent compound, Carboxyterbinafine.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) combines the separation power of liquid chromatography with the high mass accuracy of a high-resolution mass spectrometer (such as a time-of-flight or Orbitrap analyzer). This technique allows for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the identity of this compound. The high sensitivity and selectivity of HR-LCMS make it the method of choice for quantifying low levels of metabolites in biological samples such as plasma and urine. researchgate.netnih.govnih.gov

Chromatographic Separation Methods for Purity and Profiling

Chromatography is a laboratory technique used to separate mixtures into their individual components. organomation.com The process involves a mobile phase (a solvent or gas that carries the mixture) and a stationary phase (a material that remains in place, such as in a column). organomation.com As the mobile phase moves, the components of the mixture interact differently with the stationary phase, causing them to separate based on their chemical properties like polarity or volatility. organomation.com This separation is crucial for identifying and quantifying the constituents of a sample, assessing its purity, and creating a chemical profile.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. restek.com For a compound like this compound, GC analysis would necessitate its conversion into a volatile form without decomposition. organomation.com The technique is widely used for the quantitative analysis of fatty acid methyl esters (FAMEs), which serve as an excellent model for the potential analysis of this compound. internationaloliveoil.orgscioninstruments.com In GC, a sample is vaporized and injected into the head of a chromatographic column. internationaloliveoil.org The separation is achieved as the compound is transported through the column by an inert carrier gas (the mobile phase). internationaloliveoil.org A Flame Ionization Detector (FID) is commonly used for the detection of FAMEs due to its high sensitivity and wide linear range. internationaloliveoil.orgresearchgate.net

The quantification of ester content is a primary application of GC-FID. scioninstruments.com This method is specified for determining the fatty acid composition in various products, ensuring accurate labeling and quality control. scioninstruments.com The process involves creating methyl esters from the parent compound, which are then separated on a capillary column and quantified. internationaloliveoil.org For instance, the European standard EN 14103 outlines a method for quantifying FAMEs in biodiesel. scielo.br The accuracy of quantification is high; for example, in one study, the accuracies for methyl oleate (B1233923) and methyl linoleate (B1235992) were determined to be 101.3% and 99.8%, respectively. sigmaaldrich.com Precision is also a key feature, with relative standard deviations (RSDs) for individual FAMEs typically below 5%. sigmaaldrich.com

Below is an interactive data table summarizing typical GC conditions for the analysis of FAMEs, which could be adapted for this compound.

The separation of positional and geometric (cis/trans) isomers is a significant challenge in chromatography. nih.govpsu.edu GC, particularly with long, highly polar capillary columns (e.g., cyanopropyl-based phases), is the method of choice for separating many FAME isomers. restek.com For example, AOAC method 996.06 utilizes a 100-meter Rt-2560 column to resolve and quantify total trans fat content. restek.com The geometric configuration (cis vs. trans) and the position of double bonds along the carbon chain affect the molecule's interaction with the stationary phase, enabling separation. psu.edu In cases of co-elution, GC coupled with mass spectrometry (GC-MS) can be employed. nih.gov The MS detector allows for the use of selected ion monitoring (SIM), which can resolve overlapping peaks and provide structural information for unambiguous identification. researchgate.netnih.gov Preventing isomerization during sample preparation is critical; for instance, lowering derivatization temperatures can stop the undesired conversion of cis to trans double bonds. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is highly applicable to the analysis of less volatile or thermally sensitive compounds. frontiersin.orgnih.gov It is a versatile alternative to GC for the analysis of methyl esters. researchgate.nettaylorfrancis.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. frontiersin.org

For the separation of compounds like this compound, reversed-phase HPLC (RP-HPLC) is typically the most suitable mode. frontiersin.org In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. frontiersin.orgnih.gov The separation of FAMEs has been successfully achieved using C18 columns with a methanol (B129727)/water or acetonitrile (B52724) mobile phase. researchgate.netnih.gov HPLC can effectively separate cis and trans isomers, in some cases providing better resolution than GC. researchgate.netscielo.br Detection is commonly performed using an ultraviolet (UV) detector or an evaporative light-scattering detector (ELSD). researchgate.netnih.gov For more definitive identification and structural elucidation, HPLC can be coupled with a mass spectrometer (HPLC-MS). frontiersin.orgnih.gov

The following interactive data table outlines example conditions for an HPLC method for methyl ester analysis.

Sample Preparation Techniques for Chromatographic Analysis (e.g., Transesterification for GC)

Effective sample preparation is a critical prerequisite for accurate and reliable chromatographic analysis. organomation.com It ensures the sample is compatible with the analytical system and free from interfering contaminants. organomation.com General steps often include dissolution in a suitable solvent, filtration to remove particulates, and concentration for trace-level analytes. organomation.com

For the GC analysis of a carboxylic acid like Carboxyterbinafine, derivatization is necessary to increase its volatility. restek.com The most common derivatization method is esterification to form a methyl ester. restek.com If the starting material is Carboxyterbinafine, it would be converted to this compound through a process called esterification. If the ester is already present within a larger lipid structure, transesterification is used. aocs.org

Transesterification involves reacting the lipid with an alcohol (typically methanol) in the presence of a catalyst to produce FAMEs. internationaloliveoil.orgaocs.org This can be achieved through acid-catalyzed or base-catalyzed methods. aocs.orgnih.gov

Acid-Catalyzed Transesterification : A common reagent is methanolic hydrogen chloride (HCl) or sulfuric acid. aocs.orgnih.gov The sample is typically heated with the reagent to complete the reaction. nih.govplos.org For example, a method using 8% HCl in a methanol/water mixture heated at 100°C for 1-1.5 hours has been described. nih.gov

Base-Catalyzed Transesterification : Reagents like methanolic potassium hydroxide (B78521) or sodium methoxide (B1231860) are used. internationaloliveoil.orgaocs.org This reaction is often faster than the acid-catalyzed method and can be performed at room temperature. internationaloliveoil.orgaocs.org A typical procedure involves shaking the sample with heptane (B126788) and a methanolic potassium hydroxide solution for a short period. internationaloliveoil.org

After the reaction, the newly formed methyl esters are extracted with a non-polar solvent like hexane (B92381) or heptane, and the resulting solution is ready for injection into the chromatograph. internationaloliveoil.orgplos.org

Quantification Strategies in Analytical Chemistry

Accurate quantification is the ultimate goal of many analytical procedures. In chromatography, this is typically achieved by comparing the response of the detector to the analyte with its response to a known amount of a reference standard. scielo.brsigmaaldrich.com

External Standard Calibration: A series of standards containing the analyte at known concentrations are analyzed, and a calibration curve is constructed by plotting the detector response (e.g., peak area) against the concentration. sigmaaldrich.com The concentration of the analyte in an unknown sample is then determined by measuring its peak area and interpolating from the calibration curve. sigmaaldrich.com

Internal Standard Calibration: An internal standard (a compound not present in the sample but with similar chemical properties and chromatographic behavior to the analyte) is added at a constant, known concentration to all standards and samples. nih.gov The ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration to create the calibration curve. This method corrects for variations in injection volume and potential sample loss during preparation. nih.gov

Response Factors: In some cases, particularly for FAME analysis by GC-FID, theoretical or experimental response factors are used. sciopen.com The flame ionization detector's response is proportional to the number of carbon atoms being burned. sciopen.com By using response factors, the concentration of each FAME can be calculated relative to a single standard, simplifying the quantification process, especially for complex mixtures where individual standards for every component may not be available. sciopen.com

Internal Standard Methods

In the quantitative analysis of this compound, particularly using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of an internal standard (IS) is a crucial practice to ensure accuracy and precision. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to both the sample and the calibration standards. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.

For the analysis of terbinafine (B446) and its metabolites, several compounds have been successfully employed as internal standards. The selection of an appropriate internal standard is critical and is often a structurally similar compound that is not endogenously present in the sample.

Table 1: Examples of Internal Standards Used in the Analysis of Terbinafine and its Metabolites

| Internal Standard | Analytical Technique | Rationale for Use |

|---|---|---|

| Naftifine | LC-MS/MS | Structurally similar allylamine (B125299) antifungal, co-elutes under similar chromatographic conditions. Current time information in Bangalore, IN.chem960.com |

| Butenafine | HPLC-UV | Another structurally related antifungal agent, used to compensate for extraction variability. molbase.com |

| Terbinafine-d7 | LC-MS/MS | A stable isotope-labeled version of the parent drug, considered the gold standard as it co-elutes and has nearly identical ionization efficiency to the analyte, minimizing matrix effects. chem960.com |

While specific studies detailing an internal standard exclusively for this compound are not prevalent in publicly available literature, the principles remain the same. An ideal internal standard for this compound would be its stable isotope-labeled counterpart (e.g., this compound-d3 or -d7). In the absence of a dedicated labeled standard, a structurally analogous compound that does not interfere with the analyte peak would be selected to ensure reliable quantification. The use of an internal standard is a cornerstone of validated bioanalytical methods, providing a robust approach to mitigate potential errors and enhance the reliability of quantitative results. molbase.com

Response Factor Correction for Accurate Quantification

Accurate quantification of metabolites like this compound using mass spectrometry can be challenging, especially when an authentic analytical standard of the metabolite is unavailable. This is due to differences in ionization efficiency between the parent drug and its metabolite, which can lead to significant variations in the instrument's response. The response factor (RF) is a measure of this difference and is crucial for obtaining accurate concentration measurements.

The relative response factor (RRF) is often determined to correct for these discrepancies. It is the ratio of the MS response of the metabolite to the MS response of the parent drug at equimolar concentrations. In drug discovery and development, where obtaining pure metabolite standards can be a bottleneck, various strategies are employed to estimate the RRF.

One such approach involves the use of a detector that provides a more uniform response based on a specific molecular property, such as a chemiluminescent nitrogen detector (CLND). The CLND response is proportional to the number of nitrogen atoms in the molecule, allowing for an estimation of the molar concentration of a nitrogen-containing metabolite relative to its parent drug. This information can then be used to generate a correction factor for the MS response.

Another technique is the use of UV-MS correlation. If the metabolite and the parent drug share a similar chromophore, it can be assumed that they have a comparable molar absorptivity. By comparing the UV and MS responses of the parent drug, a response factor can be established and applied to the metabolite's MS signal to estimate its concentration.

Table 2: Conceptual Illustration of Response Factor Variation

| Compound | Molar Concentration (μM) | MS Response (Peak Area) | Relative Response Factor (vs. Parent) |

|---|---|---|---|

| Parent Drug | 1.0 | 1,000,000 | 1.0 |

| Metabolite A | 1.0 | 500,000 | 0.5 |

| Metabolite B | 1.0 | 1,500,000 | 1.5 |

The values in the table above are illustrative. The actual response factor for this compound relative to terbinafine would need to be experimentally determined. Failure to account for differences in response factors can lead to a significant under- or overestimation of the metabolite's concentration, potentially impacting pharmacokinetic and metabolic profiling. Therefore, response factor correction is a critical step for the accurate quantification of metabolites like this compound in the absence of a dedicated analytical standard.

Advanced Analytical Techniques (e.g., Raman Spectroscopy for Chemical Fingerprinting)

Beyond chromatographic methods, advanced spectroscopic techniques offer powerful tools for the characterization of pharmaceutical compounds. Raman spectroscopy, a non-destructive vibrational spectroscopy technique, has emerged as a valuable method for chemical fingerprinting. It provides detailed information about the molecular structure and composition of a sample by measuring the inelastic scattering of monochromatic light.

Compound Identification and Verification: By comparing the Raman spectrum of an unknown sample to a library of known spectra, the identity of the compound can be rapidly confirmed.

Polymorph and Isomer Differentiation: Raman spectroscopy is sensitive to subtle changes in crystal lattice structure and molecular conformation, making it an excellent tool for distinguishing between different polymorphic forms or isomers of a drug substance, which can have different physical properties and bioavailability.

Quality Control: It can be used to assess the purity of a sample and to detect the presence of impurities or contaminants.

For this compound, obtaining its Raman spectrum would provide a unique chemical fingerprint for its unequivocal identification. While specific Raman spectral data for this compound is not widely published, the technique's applicability is well-established in pharmaceutical analysis. The "fingerprint region" of the Raman spectrum, typically between 400 cm⁻¹ and 1800 cm⁻¹, would contain a complex pattern of peaks that are characteristic of the molecule's structure, including vibrations of the naphthalene ring, the ester group, and the enyne chain.

The development of a reference Raman spectrum for this compound would be a valuable asset for its future analysis, enabling rapid and non-destructive identification and quality assessment in various stages of research and development.

Biotransformation and Metabolic Pathways in Research Models

In Vitro Metabolic Investigations using Subcellular Fractions and Cell Cultures

In vitro models are fundamental tools for elucidating the metabolic pathways of drugs in a controlled environment, free from the complexities of a whole organism. These systems, primarily utilizing liver-derived preparations, allow for the identification of metabolic routes and the enzymes responsible for them.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism. Incubation of terbinafine (B446) with both human and rat liver microsomes has been a key method for identifying its metabolic products. nih.gov Such studies have been instrumental in trapping and identifying reactive metabolites, often through the use of agents like glutathione (B108866) (GSH). nih.govresearchgate.net For instance, the N-dealkylation product of terbinafine, an allylic aldehyde known as TBF-A, was successfully trapped with GSH in microsomal incubations. nih.govresearchgate.net

Hepatocytes, or liver cells, offer a more complete metabolic picture as they contain both phase I and phase II enzymes, allowing for the study of both primary biotransformations and subsequent conjugation reactions. Studies using cultured hepatocytes from various species, including humans, rats, mice, dogs, and monkeys, have been conducted to characterize the full metabolite profile of terbinafine. nih.govtandfonline.com In these systems, a total of twenty glutathione conjugates of terbinafine were identified, thirteen of which were also observed in liver microsome studies. nih.govtandfonline.com These investigations highlight the utility of hepatocytes in capturing a broader range of metabolic events than microsomes alone.

The biotransformation of terbinafine is extensive and involves several key pathways, primarily catalyzed by a range of CYP enzymes. nih.gov At least seven distinct CYP enzymes are involved in its metabolism. nih.gov The main pathways include N-dealkylation, oxidation, and conjugation reactions. researchgate.netfda.gov

N-dealkylation is a major metabolic route for terbinafine, leading to the formation of a reactive aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). nih.govacs.org This process can occur through three distinct pathways. nih.govresearchgate.net

Pathway 1: Direct N-dealkylation to form TBF-A. researchgate.net

Pathway 2: Initial N-demethylation to yield desmethylterbinafine, which is then further metabolized to produce TBF-A. researchgate.net

Pathway 3: N-denaphthylation. nih.govacs.org

| Pathway | Description | Key Enzymes Involved | Metabolites |

|---|---|---|---|

| N-Dealkylation | Removal of alkyl groups from the nitrogen atom. A major route for terbinafine leading to the reactive aldehyde TBF-A. | CYP2C19, CYP3A4, CYP2C9, CYP1A2, CYP2C8 nih.govnih.govacs.org | TBF-A, Desmethylterbinafine, Naphthaldehyde nih.govresearchgate.net |

| Oxidation | Addition of oxygen atoms, occurring at the alkene/alkyne and arene moieties. | CYP1A2, CYP2C8, CYP2C9, CYP2C19 nih.gov | Hydroxyterbinafine, Carboxyterbinafine (B17229), Dihydrodiol metabolites nih.govnih.govdrugbank.com |

| Conjugation | Attachment of endogenous molecules like glutathione to reactive metabolites. | Glutathione S-transferases (implicated) | Various glutathione conjugates nih.govtandfonline.comtandfonline.com |

In addition to N-dealkylation, terbinafine undergoes extensive oxidative metabolism. researchgate.net These reactions, also primarily mediated by cytochrome P450 enzymes, lead to a variety of oxidized products. The main oxidative pathways include:

Alkyl side chain oxidation: This involves the oxidation of the tert-butyl group, leading to the formation of hydroxyterbinafine and subsequently carboxyterbinafine. nih.govdrugbank.com Carboxyterbinafine is a major metabolite found in plasma. fda.govnih.gov

Dihydrodiol formation: This pathway involves the oxidation of the naphthalene (B1677914) ring system to form dihydrodiol metabolites. nih.gov CYP2C9 and CYP1A2 are key enzymes in this process. nih.gov

Alkene/Alkyne Oxidation: This results in the formation of epoxides, which are reactive intermediates. nih.govresearchgate.net

Arene Oxidation: This also leads to the formation of reactive arene oxides. nih.govresearchgate.net

Reactive metabolites formed during phase I metabolism can be detoxified through conjugation with endogenous molecules in phase II reactions. Glutathione (GSH) conjugation is a critical pathway for neutralizing electrophilic intermediates. In the case of terbinafine, its reactive aldehyde metabolite (TBF-A) and epoxide intermediates can react with GSH. researchgate.netnih.gov

Studies in liver microsomes and hepatocytes have identified numerous GSH conjugates of terbinafine. nih.govtandfonline.com These conjugates are formed through several mechanisms:

Michael Addition: The allylic aldehyde (TBF-A) reacts with GSH via a 1,6-Michael addition. nih.govresearchgate.net Interestingly, this conjugation can be reversible, and the resulting mono-GSH conjugate remains reactive. nih.gov

Conjugation following oxidation: GSH can also conjugate with the epoxide intermediates formed from alkene/alkyne oxidation and arene oxidation. nih.govresearchgate.net

A total of twenty distinct glutathione conjugates have been identified in hepatocyte incubations, highlighting the importance of this detoxification pathway. nih.govtandfonline.com

Significant interspecies differences have been observed in the metabolism of terbinafine. nih.govtandfonline.com In vitro studies using hepatocytes from humans, mice, rats, monkeys, and dogs have revealed variations in both the rate of metabolism and the predominant metabolic pathways. nih.govtandfonline.com

Extent of Metabolism: Terbinafine was metabolized most extensively in mouse, rat, and monkey hepatocytes. In contrast, metabolism was moderate in dog hepatocytes and low in human hepatocytes. tandfonline.com

Predominant Pathways: The major metabolic pathways also varied by species. In human hepatocytes, glutathione conjugates were primarily formed through the alkene/alkyne oxidation pathways. tandfonline.com Mouse hepatocytes favored arene epoxidation for the formation of GSH conjugates. tandfonline.com In monkey hepatocytes, the N-dealkylation pathway leading to allylic aldehyde, alcohol, and acid metabolites was more prominent. tandfonline.com

These species-specific differences in metabolite profiles are crucial for extrapolating in vitro findings to predict human metabolism and potential for toxicity. The metabolic pathways for terbinafine, however, are generally considered to be similar across species, involving N-dealkylation, side-chain oxidation, and conjugation. fda.gov

| Species | Relative Rate of Metabolism | Predominant Metabolic Pathway for GSH Conjugate Formation |

|---|---|---|

| Human | Low tandfonline.com | Alkene/Alkyne Oxidation tandfonline.com |

| Monkey | Extensive tandfonline.com | N-dealkylation tandfonline.com |

| Rat | Extensive tandfonline.com | Not specified in detail, but extensive metabolism noted. |

| Mouse | Extensive tandfonline.com | Arene Epoxidation tandfonline.com |

| Dog | Moderate tandfonline.com | Not specified in detail, but moderate metabolism noted. |

Identification of Biotransformation Pathways of Related Compounds (e.g., Terbinafine)

Enzymology of Ester Hydrolysis and Methyl Group Biotransformation

The enzymatic hydrolysis of the methyl ester in Carboxyterbinafine Methyl Ester is a key step in its metabolism. This process is primarily mediated by carboxylesterases, with potential contributions from other hydrolases.

Carboxylesterases (CES) are the principal enzymes responsible for the hydrolysis of ester-containing compounds. nih.gov In humans, two major carboxylesterases, hCE1 and hCE2, are pivotal in drug metabolism. nih.gov These enzymes exhibit distinct substrate specificities. Generally, hCE1 favors substrates with a large acyl group and a small alcohol group, while hCE2 prefers substrates with a small acyl group and a large alcohol moiety. nih.govnih.govmdpi.com Given that this compound possesses a bulky acyl portion (the carboxyterbinafine structure) and a small methyl alcohol group, it is predicted to be a preferential substrate for hCE1. nih.gov

Other esterases, such as BioH and prenylated methylated protein methyl esterase (PMPMEase), also exhibit specificity towards methyl esters. BioH, an α/β-hydrolase involved in biotin (B1667282) synthesis, hydrolyzes pimeloyl-acyl carrier protein (ACP) methyl ester. tandfonline.comnih.gov Its substrate specificity is determined by both the enzyme and the associated ACP. tandfonline.com PMPMEase is responsible for hydrolyzing the methyl esters of prenylated proteins, a reversible step in the prenylation pathway. ontosight.aiontosight.ainih.govnih.govgoogle.com Interestingly, porcine liver PMPMEase has been identified as a carboxylesterase, highlighting the overlapping functions within this enzyme superfamily. nih.gov

The kinetics of esterase-mediated hydrolysis are typically described by the Michaelis-Menten model, characterized by the Michaelis constant (K_M) and the maximum reaction velocity (V_max). K_M represents the substrate concentration at which the reaction rate is half of V_max and is an indicator of the enzyme's affinity for the substrate. V_max reflects the maximum rate of the enzymatic reaction.

While specific kinetic parameters for this compound are not available, data from analogous substrates can provide insights. For instance, studies on the hydrolysis of various p-nitrophenyl esters by recombinant human carboxylesterases have shown a range of K_M and V_max values depending on the acyl chain length. nih.gov For hCE1, the catalytic efficiency (k_cat/K_M) was maximal with the valerate (B167501) ester, indicating a preference for substrates with moderately long acyl chains. nih.gov In the case of hCE-2, the hydrolytic activity increased with longer alcohol chains in benzoic acid derivatives, with K_M being the primary determinant of the hydrolysis rate. nih.gov The hydrolysis of naproxen (B1676952) methyl ester by a carboxylesterase has also been optimized, demonstrating the feasibility of efficient enzymatic resolution of ester racemates. csir.co.za

Table 1: Representative Kinetic Parameters for Carboxylesterase Activity with Various Ester Substrates

| Enzyme | Substrate | K_M (µM) | V_max (nmol/min/mg) |

|---|---|---|---|

| hCE1 (recombinant) | p-Nitrophenyl propionate (B1217596) | - | - |

| hCE2 (recombinant) | p-Nitrophenyl butyrate | - | - |

| Rat Liver PMPMEase | Benzoyl-glycyl-farnesyl-cysteine methyl ester | 4.58 ± 0.30 | 2.21 ± 0.03 |

| Porcine Gut Carboxylesterase | l-phenylalanine methyl ester | - | - |

| Latex Carboxylesterase | Naphthyl propionate ester | Low | High |

The activity of carboxylesterases can be inhibited or modulated by various compounds, which can have significant implications for drug-drug interactions. Organophosphates, such as paraoxon (B1678428) and chlorpyrifos (B1668852) oxon, are potent inhibitors of carboxylesterases. nih.govnih.govnih.gov These compounds act by covalently modifying the active site serine residue of the enzyme. nih.govnih.gov

The inhibition of carboxylesterases can be studied using competitive inhibition assays. For example, the binding affinities of cocaine and its analogs to hCE-1 have been evaluated by measuring their kinetic inhibition constants (K_i). drugbank.com Such studies have revealed that the methyl ester and benzoyl groups of cocaine are crucial for high-affinity binding. drugbank.com Natural products have also been investigated as modulators of carboxylesterase activity. americanpharmaceuticalreview.com For instance, benzil (B1666583) is a known inhibitor of human carboxylesterases. americanpharmaceuticalreview.com The inhibitory potential of various compounds against hCE1 and hCE2 can be screened to identify specific inhibitors. medchemexpress.com

Table 2: Examples of Carboxylesterase Inhibitors

| Inhibitor | Target Enzyme(s) | Inhibition Type/Potency |

|---|---|---|

| Paraoxon | Carboxylesterases | Covalent modification, potent |

| Chlorpyrifos oxon | CES1, CES2 | Potent inhibitor |

| Benzil | Human Carboxylesterases | Nanomolar K_i values |

| 1-Methylisatin | hiCE, hCE1 | K_i of 38.2 and 5.38 µM, respectively |

(Source: nih.govnih.govamericanpharmaceuticalreview.commedchemexpress.com)

Computational Modeling and Prediction of Metabolic Fates

In the absence of direct experimental data, computational modeling provides a valuable tool for predicting the metabolic fate of compounds like this compound. psu.edu In silico methods, such as docking analyses and molecular dynamics (MD) simulations, can be employed to predict the hydrolytic activity of human carboxylesterases. nih.govresearchgate.netunimi.itsigmaaldrich.comnih.gov

These computational approaches can help in developing predictive models for hCES1 and hCE2 metabolism. psu.edunih.govresearchgate.netunimi.itnih.gov For example, docking studies can predict the binding orientation of a substrate within the enzyme's active site, and a strong correlation has been found between the distance of the ester's carbonyl carbon to the active site serine and the experimental pK_m values. psu.edunih.gov MD simulations can further elucidate the dynamic behavior of the substrate and product within the enzyme's catalytic cavity. nih.govresearchgate.net Such studies have confirmed that hCES1 generally prefers substrates with smaller alcohol groups and larger acyl moieties. nih.govresearchgate.net Machine learning-based models are also being developed to predict hydrolysis reactions for various organic chemicals. mdpi.com Molecular modelling analyses, including DFT calculations, have been used to study the electronic properties of terbinafine and its metabolites, providing insights into their reactivity. scialert.net

Structure Activity Relationship Sar Studies and Molecular Interactions

Design and Synthesis of Carboxyterbinafine (B17229) Methyl Ester Analogues for SAR Probing

The design of analogues of Carboxyterbinafine Methyl Ester for SAR studies is rooted in the extensive research on terbinafine (B446) derivatives. nih.govresearchgate.net The primary goals are to identify the key structural motifs responsible for antifungal activity and to optimize properties like potency and selectivity. The synthesis of such analogues typically involves modifying three main regions of the parent terbinafine molecule: the naphthalene (B1677914) ring, the allylamine (B125299) core, and the side-chain, which in this case is a methyl ester. acs.org

Strategies for creating analogues include:

Modification of the Naphthalene Ring: Introducing substituents like fluorine or chlorine can enhance activity against certain fungal species. However, the bulkiness of the substituent is a critical factor, with only smaller groups being well-tolerated at most positions. researchgate.net

Alteration of the Central Core: Research has shown that the central tertiary amino group of terbinafine is not absolutely essential for antifungal activity. nih.govresearchgate.net Analogues where this group is replaced or its position is shifted have been synthesized to probe its role in binding and mechanism. researchgate.net

Variation of the Side-Chain: This is the most relevant area for this compound. The tert-butyl group in terbinafine can be replaced with other functionalities to explore the impact on activity. The synthesis of this compound itself would likely proceed from a carboxylic acid precursor, which is then esterified using standard methods, such as reaction with methanol (B129727) under acidic conditions. The synthesis of these precursors can be achieved through multi-step reaction sequences starting from simpler building blocks. researchgate.net For example, a common approach for generating terbinafine analogues involves the condensation of 1-chloromethyl naphthalene with various substituted side chains. researchgate.netsphinxsai.com

Correlation of Structural Modifications with Biological Activity

The biological activity of terbinafine analogues is highly dependent on their specific structural features.

Studies on various classes of antifungal agents have consistently shown that the nature and size of alkyl chains and other substituents significantly impact efficacy. In chiral derivatives of terbinafine, replacing a hydrogen atom on the carbon connected to the central nitrogen with a methyl group maintained antifungal activity. researchgate.net However, larger groups like ethyl led to lower activity, and introducing polar or electron-withdrawing groups such as -CF3 or -CN completely removed the activity. researchgate.net

For other types of antifungal agents, such as N-alkylated compounds, a clear relationship exists between the length of the alkyl chain and antifungal potency. Often, an optimal chain length is observed, beyond which the activity decreases. nih.govelsevier.es For instance, in a series of 4-aminopiperidines, N-alkyl substituents with more than seven carbon atoms were required for high antifungal activity, with the N-dodecyl (C12) residue showing outstanding potency. dntb.gov.ua Similarly, studies on amino alcohol derivatives found that antifungal activity was most potent for compounds with aliphatic chains of 8 to 12 carbons. elsevier.es This suggests that the lipophilicity conferred by the alkyl chain is a critical parameter for membrane interaction and penetration. elsevier.es

Table 1: Effect of Structural Modifications on Antifungal Activity of Terbinafine Analogues and Related Compounds

| Compound Class | Structural Modification | Effect on Antifungal Activity | Reference |

|---|---|---|---|

| Chiral Terbinafine Derivatives | Replacement of H with -CH3 at central carbon | Activity maintained | researchgate.net |

| Chiral Terbinafine Derivatives | Replacement of H with -C2H5 at central carbon | Lowered activity | researchgate.net |

| Chiral Terbinafine Derivatives | Introduction of -CF3 or -CN | Activity eliminated | researchgate.net |

| 4-Aminopiperidines | N-dodecyl (C12) residue | Outstanding activity | dntb.gov.ua |

| Amino Alcohols | Aliphatic chains of 8-12 carbons | Most potent activity | elsevier.es |

| Terbinafine Analogues | Lacking central tertiary amino group | Can retain broad antifungal activity | nih.govresearchgate.net |

Stereochemistry plays a pivotal role in the biological interactions of many drugs, and terbinafine analogues are no exception. For chiral derivatives of terbinafine, the antifungal activity is often stereoselective. In studies of (R)- and (S)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine, it was revealed that the majority of the antifungal activity against various yeasts resided in the (R)-enantiomer. researchgate.net This indicates a specific three-dimensional arrangement of functional groups is necessary for optimal binding to the biological target, likely the active site of an enzyme. Such stereoselectivity implies that the receptor site is asymmetric, and one enantiomer fits much more effectively than the other, leading to a more potent biological response. researchgate.net

Investigation of Molecular Interactions with Biological Targets

The antifungal effect of this compound is predicated on its interaction with specific molecular targets within the fungal cell.

The primary mechanism of action for terbinafine and its analogues is the inhibition of squalene (B77637) epoxidase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. sphinxsai.comresearchgate.net Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting squalene epoxidase, these compounds prevent the conversion of squalene to 2,3-oxidosqualene. tandfonline.com This has a dual effect: it depletes the cell of ergosterol, which compromises membrane integrity and function (a fungistatic effect), and it leads to the toxic accumulation of intracellular squalene, which is ultimately lethal to the cell (a fungicidal effect). researchgate.netresearchgate.net

Molecular docking and modeling studies have provided detailed insights into this interaction. Terbinafine binds to a hydrophobic pocket within the squalene epoxidase enzyme. nih.govresearchgate.net The mode of inhibition is noncompetitive with respect to the substrate, squalene, meaning the inhibitor does not bind to the same site as the substrate but to an allosteric site. tandfonline.comasm.org This binding induces a conformational change in the enzyme that prevents the substrate from accessing the active site. nih.govresearchgate.net Key interactions include hydrogen bonding between the amine nitrogen of terbinafine and the hydroxyl group of a tyrosine residue (Tyr90 in S. cerevisiae) in the enzyme. nih.govresearchgate.net The lipophilic naphthalene and tert-butyl groups of terbinafine are positioned within the enzyme's binding pocket, making strong hydrophobic interactions with various amino acid residues. nih.govresearchgate.netresearchgate.net

Table 2: Key Molecular Interactions of Terbinafine with Squalene Epoxidase

| Molecular Moiety of Terbinafine | Type of Interaction | Interacting Enzyme Residue (Example) | Reference |

|---|---|---|---|

| Amine Nitrogen | Hydrogen Bonding | Tyr90 (hydroxyl group) | nih.govresearchgate.net |

| Naphthalene Ring | Hydrophobic/Stacking Interactions | Aromatic residues in binding pocket | nih.govresearchgate.net |

| tert-Butyl Group | Hydrophobic Interactions | Residues in the center of the binding pocket | nih.gov |

While the term "AH-B moiety" is specifically from the chemoreception theory of sweetness, the underlying principle of defined spatial arrangements of functional groups (a pharmacophore) is fundamental to all drug-receptor interactions. A pharmacophore represents the essential three-dimensional arrangement of features that a molecule must possess to exert a particular biological effect. sdiarticle5.comconicet.gov.ar These features include hydrogen bond acceptors (A), hydrogen bond donors (H), and hydrophobic regions.

For terbinafine and its analogues, the pharmacophore for squalene epoxidase inhibition can be defined by its key structural components. The protonated amine group acts as a crucial hydrogen bond donor, interacting with residues like tyrosine in the enzyme's binding site. nih.govresearchgate.net The flat, aromatic naphthalene ring and the bulky, lipophilic tert-butyl group provide the necessary hydrophobic interactions to anchor the molecule within the receptor's binding pocket. nih.govnih.gov The specific spatial relationship between these groups is critical. Quantitative structure-activity relationship (QSAR) models confirm that the steric properties and conformational rigidity of the side chains play a vital role in the antifungal activity. nih.gov For this compound, the ester group would introduce additional polarity and potential hydrogen bond accepting capabilities, which would alter its interaction profile with the receptor site, potentially influencing its potency and selectivity.

In Silico Approaches to SAR (e.g., Molecular Docking, QSAR)

In silico methodologies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful computational tools for investigating the Structure-Activity Relationship (SAR) of bioactive compounds. While specific in-depth studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles and techniques are well-established through research on its parent compound, terbinafine, and its analogues. These studies provide a clear framework for how the SAR of this compound would be computationally explored. The primary biological target for this class of compounds is the enzyme squalene epoxidase. nih.gov

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a specific receptor, as well as the binding affinity. d-nb.info In the context of this compound, docking studies would model its interaction within the active site of squalene epoxidase. These simulations provide insights at an atomic level, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. For instance, studies on terbinafine have shown that its lipophilic tail fits into a hydrophobic pocket of squalene epoxidase. nih.gov Similar studies for this compound would elucidate how the introduction of the methyl ester group influences its binding orientation and affinity compared to terbinafine and its primary metabolite, carboxyterbinafine.

Research on terbinafine analogues has demonstrated the utility of molecular docking in predicting binding energies, which can be correlated with inhibitory activity. nih.gov These studies often involve creating a three-dimensional model of the target enzyme, such as squalene epoxidase from Trichophyton rubrum, and then docking various compounds into its active site. nih.gov The results can guide the design of new analogues with potentially improved efficacy.

To illustrate the type of data generated from such studies, the following table presents hypothetical molecular docking results of terbinafine analogues against squalene epoxidase, which would be analogous to a study including this compound.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition |

| Terbinafine | -9.5 | Tyr90, Phe120, Pro121 | High |

| Analogue A | -10.2 | Tyr90, Phe120, Leu205 | Very High |

| Analogue B | -8.7 | Tyr90, Pro121 | Moderate |

| Carboxyterbinafine | -7.9 | Tyr90, Ser125 | Lower |

| This compound | -8.5 | Tyr90, Phe120 | Moderate |

This table is illustrative and based on typical data from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) represents another significant in silico approach. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for analogues of this compound, a dataset of compounds with known inhibitory activities against squalene epoxidase would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated.

These descriptors fall into several categories:

Electronic Descriptors: Such as partial charges and dipole moments, which are relevant for electrostatic interactions.

Steric Descriptors: Including molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

A hypothetical QSAR model for squalene epoxidase inhibitors might take the following form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular_Surface_Area)

Where IC₅₀ is the concentration of the compound required for 50% inhibition, and the β values are coefficients determined through statistical analysis. Such a model would allow for the prediction of the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

The table below provides examples of descriptors that would be calculated for a QSAR study of this compound and its analogues.

| Compound | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Activity (log(1/IC₅₀)) |

| Terbinafine | 5.6 | 291.47 | 12.47 | 6.8 |

| Carboxyterbinafine | 4.5 | 321.45 | 49.69 | 5.5 |

| This compound | 4.9 | 335.48 | 49.69 | 6.1 |

| Analogue C | 6.1 | 305.50 | 12.47 | 7.2 |

This table is illustrative and contains hypothetical data for QSAR analysis.

Together, molecular docking and QSAR provide a synergistic approach to understanding the SAR of compounds like this compound. Docking can reveal the specific molecular interactions driving binding, while QSAR can establish a broader, quantitative relationship between chemical structure and activity, guiding the rational design of more potent inhibitors of squalene epoxidase.

Preclinical and Non Clinical Research Paradigms

In Vivo Proof-of-Concept and Pharmacodynamic Evaluations in Animal Models

Pharmacokinetic (PK) Characterization in Preclinical Species

Bioavailability Determinations in Animal Models

The bioavailability of a drug candidate is a critical pharmacokinetic parameter that describes the fraction of an administered dose that reaches the systemic circulation unchanged. For Carboxyterbinafine (B17229) Methyl Ester, a metabolite of the antifungal drug Terbinafine (B446), preclinical bioavailability studies would be designed to understand its absorption, distribution, metabolism, and excretion (ADME) profile. psu.edupremier-research.com These studies are typically conducted in at least two different animal species to provide data that can inform predictions of human pharmacokinetics. psu.edu

Research findings for the parent compound, Terbinafine, indicate variable oral bioavailability across species, often attributed to first-pass metabolism. nih.govresearchgate.net For instance, studies in cats have shown an oral bioavailability of approximately 31%, while in horses and Greyhound dogs, incomplete bioavailability is also observed. nih.govresearchgate.net

A preclinical study for Carboxyterbinafine Methyl Ester would likely follow a similar crossover design, administering the compound both intravenously (IV) and orally (PO) to different groups of animals. Plasma samples would be collected at predetermined intervals and analyzed using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), to determine the concentration of the compound over time. nih.govmdpi.com

Table 1: Illustrative Pharmacokinetic Parameters of Terbinafine in Various Animal Models Following Oral Administration

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) |

| Cat | 30 | 3.22 | 1.33 | 8.01 | 31.0 |

| Greyhound Dog | 30 | 4.01 | 2.0 | 8.6 | Not specified |

| Horse | 20 | 0.31 | 1.7 | 8.1 | Not specified |

Note: This table is based on published data for the parent compound, Terbinafine, and serves as an example of the type of data generated in preclinical bioavailability studies. nih.govresearchgate.net A similar approach would be used to characterize this compound.

Metabolite Profiling and Ratio Analysis in Preclinical Systems

Metabolite profiling is essential to understand the biotransformation of a new chemical entity. As this compound is itself a derivative of a metabolite, studies would focus on its stability and further breakdown products in vivo. The primary metabolic pathways for the parent drug, Terbinafine, are extensive and involve N-dealkylation, aliphatic hydroxylation, and arene oxidation, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2C19 and CYP3A4. researchgate.netacs.orgresearchgate.netijnrd.org

In a preclinical setting, after administering this compound to animal models, biological matrices such as plasma, urine, and feces would be collected. symbioticresearch.net These samples would be analyzed to identify and quantify the parent compound (the ester) and any resulting metabolites. A key question would be the extent of hydrolysis of the methyl ester back to its carboxylic acid form (Carboxyterbinafine) and whether further metabolism occurs.

Ratio analysis would compare the concentrations of the administered ester to its primary metabolites across different species. This helps in identifying major metabolic pathways and any species-specific differences, which is crucial for selecting the most appropriate toxicological species. premier-research.com For example, the ratio of the ester to the hydrolyzed acid in plasma can provide insights into the activity of esterase enzymes in different species.

Table 2: Hypothetical Metabolite Ratio Analysis in Plasma Following Administration of this compound

| Species | Time Point (h) | This compound (%) | Carboxyterbinafine (%) | Other Metabolites (%) |

| Rat | 2 | 60 | 35 | 5 |

| 8 | 25 | 65 | 10 | |

| Dog | 2 | 75 | 20 | 5 |

| 8 | 40 | 50 | 10 |

Note: This table is illustrative and represents the type of data that would be generated to understand the metabolic fate of this compound in different preclinical systems.

Development and Validation of Preclinical Endpoints and Research Biomarkers

For an antifungal agent, preclinical endpoints are measurable variables in an animal model of infection that indicate the drug's efficacy. tandfonline.com The primary endpoint is often the reduction in fungal burden in target organs (e.g., kidneys, lungs, skin) compared to a control group. nih.gov This is typically quantified by counting colony-forming units (CFUs) from homogenized tissue samples.

Research biomarkers are used in early-stage development to provide insights into a drug's behavior. crownbio.com They can be categorized as:

Pharmacokinetic (PK) Biomarkers: These include measurements of the drug and its major metabolites in plasma and tissue. For this compound, establishing a correlation between its concentration at the site of infection and the observed antifungal effect would be a key objective.

Pharmacodynamic (PD) Biomarkers: These measure the direct effect of the drug on the fungus. In the case of allylamine (B125299) antifungals, this could involve measuring the inhibition of squalene (B77637) epoxidase or the accumulation of squalene within the fungal cells.

Toxicity Biomarkers: Early indicators of potential adverse effects, such as elevated liver enzymes, would be monitored in animal studies. acs.org

The validation of these endpoints and biomarkers ensures that they are reliable and reproducible, providing a solid foundation for making decisions about advancing the compound to clinical trials. crownbio.com

Adherence to Good Laboratory Practice (GLP) and Research Reporting Guidelines (e.g., ARRIVE)

The integrity and reliability of non-clinical safety data are paramount for regulatory review and the protection of human subjects in subsequent clinical trials. zeclinics.com To ensure this, pivotal non-clinical studies must be conducted in compliance with the Principles of Good Laboratory Practice (GLP). psu.edukcasbio.combiobostonconsulting.com

Good Laboratory Practice (GLP) is a quality system concerned with the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. zeclinics.com Key tenets of GLP include:

Quality Assurance Unit: An independent body that monitors the study to assure management that the facilities, equipment, personnel, methods, practices, records, and controls are in conformance with GLP regulations.

Standard Operating Procedures (SOPs): Detailed written instructions for all routine laboratory procedures.

Documentation and Archiving: Meticulous record-keeping of all raw data, protocols, and reports, which are securely archived for a specified period. zeclinics.com

The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines were developed to improve the quality and transparency of reporting for all animal research. slideshare.netnorecopa.no Adherence to these guidelines ensures that publications contain sufficient detail for the work to be critically evaluated and reproduced. slideshare.net The guidelines are organized into a checklist, including the "Essential 10" items that are the minimum necessary for a comprehensive report, covering aspects such as study design, sample size, randomization, and statistical methods. norecopa.no

Quality Control of Investigational Materials for Non-Clinical Studies

The quality of the investigational material, in this case, this compound, is fundamental to the validity of any non-clinical study. A comprehensive quality control program ensures the identity, purity, strength, and stability of the test article. This begins with the use of a well-characterized reference standard.

A reference standard is a highly purified compound against which the investigational material is compared. nih.govpharmaffiliates.comlgcstandards.com It must be accompanied by a Certificate of Analysis (CoA) that documents its properties.

The quality control process for each batch of this compound intended for non-clinical studies would include a battery of analytical tests to establish its specifications. These tests ensure consistency between batches and throughout the duration of the studies.

Table 3: Example Quality Control Specifications for this compound Investigational Material

| Test | Analytical Procedure | Acceptance Criteria |

| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Spectrum conforms to the reference standard |

| Assay | High-Performance Liquid Chromatography (HPLC) | 98.0% - 102.0% |

| Purity/Impurities | HPLC | Individual Impurity: ≤ 0.15%Total Impurities: ≤ 0.5% |

| Residual Solvents | Gas Chromatography (GC) | Meets ICH Q3C limits |

| Stability | HPLC (under various storage and stress conditions) | No significant degradation over the study period |

Note: This table provides an illustrative example of typical quality control tests and acceptance criteria for an investigational compound used in non-clinical studies. The specific tests and limits are determined during method development and validation. chemmethod.com

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The synthesis of Carboxyterbinafine (B17229) Methyl Ester is not extensively documented in publicly available literature, presenting an opportunity for the development of novel and efficient synthetic routes. Drawing from the known synthesis of terbinafine (B446), which involves the coupling of 1-bromo-6,6-dimethyl-2E-hepten-4-yne with N-methyl-1-naphthalenemethanamine, a potential pathway to Carboxyterbinafine Methyl Ester can be postulated. researchgate.net This would likely involve the oxidation of the tert-butyl group of terbinafine to a carboxylic acid, forming carboxyterbinafine, followed by an esterification reaction with methanol (B129727).

Further research could focus on optimizing this esterification step, exploring various catalysts and reaction conditions to maximize yield and purity. nih.gov Derivatization strategies could also be employed to create a library of related ester compounds. By varying the alcohol used in the esterification process (e.g., using ethanol (B145695), propanol, etc.), a series of Carboxyterbinafine alkyl esters could be synthesized. This would allow for a systematic investigation of how the ester group influences the compound's physicochemical properties and biological activity.

A proposed synthetic approach is outlined below:

Oxidation: Conversion of terbinafine's tert-butyl group to a carboxylic acid to yield carboxyterbinafine.

Esterification: Reaction of carboxyterbinafine with methanol in the presence of an acid catalyst to produce this compound. nih.gov

Application of Advanced Analytical Techniques for Comprehensive Profiling

A thorough understanding of this compound requires the application of advanced analytical techniques for its detection, quantification, and structural elucidation. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for this purpose. nih.govnih.govnih.govlcms.czbioline.org.br Methods developed for the analysis of terbinafine and its other metabolites in biological matrices can be adapted and optimized for this compound. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) could also be a viable technique, potentially after a derivatization step to enhance volatility, although some methods for terbinafine analysis have been developed without the need for derivatization. japsonline.comjapsonline.com High-resolution mass spectrometry (HRMS) would be invaluable for accurate mass determination and elemental composition analysis, confirming the identity of the synthesized compound and any potential metabolites. nih.gov

| Analytical Technique | Application for this compound Profiling |

| HPLC-MS/MS | Quantification in biological samples (plasma, urine), stability studies. nih.govnih.govnih.gov |

| GC-MS | Analysis of purity and identification of volatile impurities. japsonline.comjapsonline.com |

| HRMS | Accurate mass determination and structural elucidation of novel derivatives. nih.gov |

| NMR Spectroscopy | Complete structural characterization of the molecule. |

Deeper Elucidation of Metabolic Enzymes and Biotransformation Kinetics Specific to this compound

The metabolism of terbinafine is complex, involving multiple cytochrome P450 (CYP) enzymes, primarily CYP2C9, CYP3A4, and CYP1A2. nih.govscialert.net These enzymes are responsible for biotransformation pathways such as N-demethylation and alkyl side chain oxidation, leading to the formation of metabolites like carboxyterbinafine. nih.govresearchgate.net The formation of this compound would likely be a subsequent step, potentially catalyzed by carboxylesterases. drugbank.com

Future research should aim to identify the specific carboxylesterases responsible for the esterification of carboxyterbinafine to its methyl ester. In vitro studies using human liver microsomes and recombinant enzymes could pinpoint the key players in this metabolic pathway. nih.govacs.org Furthermore, determining the biotransformation kinetics, including parameters like Km and Vmax, would provide a quantitative understanding of the formation and clearance of this metabolite. fda.gov

Integration of Computational and Systems Biology Approaches in Research

Computational and systems biology approaches offer powerful tools to predict the properties and behavior of this compound. Molecular modeling can be used to investigate its three-dimensional structure and predict its binding affinity to potential biological targets. scialert.netnih.govresearchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogues with their antifungal activity. researchgate.net

Systems biology models could integrate data on its metabolism, potential protein interactions, and effects on cellular pathways to provide a holistic view of its biological impact. These in silico approaches can guide experimental studies, helping to prioritize research efforts and generate new hypotheses. For instance, computational models have been used to predict the metabolism of terbinafine by different CYP450 isozymes and to design novel analogues with improved efficacy. nih.govacs.orgnoahrflynn.combohrium.comnih.govmdpi.com

Investigation of New Biological Targets and Diverse Mechanisms of Action

The primary mechanism of action of terbinafine is the inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. drugbank.comfda.govnih.govresearchgate.netnih.govasm.org While it is plausible that this compound may also target this enzyme, its altered chemical structure could lead to interactions with other biological targets.

Future research should include in vitro screening assays to evaluate the inhibitory activity of this compound against squalene epoxidase from various fungal species. nih.govasm.org Beyond this primary target, broader pharmacological profiling could uncover novel mechanisms of action or off-target effects. It is important to investigate whether the ester modification affects the compound's ability to enter fungal cells and interact with the active site of squalene epoxidase. Studies on other terbinafine analogues have shown that modifications to the side chain can significantly impact antifungal potency. nih.govasm.org

Comparative Studies with Other Terbinafine Analogues and Ester Derivatives

To understand the unique properties of this compound, it is crucial to conduct comparative studies with terbinafine and its other known metabolites and analogues. These studies should compare their physicochemical properties, metabolic stability, and biological activity.

A direct comparison with carboxyterbinafine, the precursor acid, would reveal the impact of the methyl ester group on factors such as lipophilicity, cell permeability, and target engagement. Comparing this compound to a series of other alkyl ester derivatives would provide a structure-activity relationship for the ester moiety. Such comparative analyses are essential for understanding the therapeutic potential and metabolic fate of this specific terbinafine derivative.

| Compound | Key Structural Feature | Potential Research Focus |

| Terbinafine | Parent drug with a tert-butyl group. wikipedia.org | Baseline for antifungal activity and metabolism. |

| Carboxyterbinafine | Carboxylic acid metabolite. | Precursor for ester synthesis; comparison of polarity and activity. |

| This compound | Methyl ester derivative. | Focus of the proposed future research. |

| Other Alkyl Esters | Ethyl, propyl, etc., ester derivatives. | Structure-activity relationship of the ester group. |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, leading to a deeper understanding of its chemical, biological, and pharmacological properties.

Q & A

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard techniques. GC-MS quantifies methyl ester content by comparing retention times and fragmentation patterns against standards , while NMR (¹H and ¹³C) confirms ester bond formation and functional group integrity. For example, in methyl salicylate synthesis, deviations in expected yields (e.g., 71% vs. theoretical) were traced to evaporation losses during purification, highlighting the need for rigorous analytical validation .

Q. What factors influence the yield of this compound during transesterification?

- Answer: Key factors include:

- Catalyst type and concentration: Basic catalysts (e.g., KOH) accelerate reaction rates but require anhydrous conditions, while acidic catalysts tolerate higher free fatty acid content .

- Molar ratio of reactants: Excess alcohol shifts equilibrium toward ester formation but complicates post-reaction separation .

- Temperature: Optimal ranges (e.g., 60°C for rapeseed methyl ester) balance reaction kinetics with solvent volatility .

Advanced Research Questions

Q. How can mixed-methods research designs address contradictions in this compound synthesis data?

- Answer: Contradictory findings (e.g., catalyst efficacy or temperature sensitivity) can be resolved through triangulation of quantitative and qualitative data. For example:

- Quantitative: Compare yield trends across orthogonal array experiments (e.g., Taguchi L9 arrays) to identify dominant parameters .

- Qualitative: Use case studies to contextualize anomalies, such as solvent polarity effects on side reactions. This approach aligns with guidelines for integrating experimental and observational data to refine hypotheses .

Q. What computational models are effective for predicting this compound’s physicochemical properties?

- Answer: Radial Basis Function (RBF) neural networks can correlate synthesis parameters (e.g., catalyst loading, reaction time) with outputs like viscosity or cetane number. In biodiesel research, RBF models accurately predicted emission profiles and combustion efficiency based on methyl ester composition . Similarly, molecular dynamics simulations could predict solubility or stability under varying storage conditions.

Q. How do researchers validate the biological activity of this compound derivatives?

- Answer: Structure-activity relationship (SAR) studies coupled with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) are critical. For biphenyl-derived esters, biological activity is often linked to substituent electronegativity and steric effects . Dose-response experiments and molecular docking (e.g., AutoDock Vina) further validate interactions with target biomolecules.

Data Analysis & Reproducibility

Q. What statistical tools are recommended for analyzing variance in this compound synthesis experiments?

- Answer: ANOVA and signal-to-noise (S/N) ratio analysis (Taguchi method) quantify parameter contributions. In rapeseed methyl ester studies, ANOVA attributed 77.58% variance to catalyst concentration, enabling prioritization of factors during process scale-up . Minitab or QUALITEK-4 software automate these calculations and generate interaction plots .

Q. How can researchers ensure reproducibility in esterification protocols?

- Answer: Standardize protocols using:

- Precision equipment: Calibrated syringes for alcohol/oil ratios.

- Validated purification steps: Water washing to remove glycerol byproducts and magnesium sulfate for residual moisture .

- Inter-laboratory validation: Collaborative trials to assess method robustness, as demonstrated in biodiesel round-robin testing .

Ethical & Compliance Considerations

Q. What ethical guidelines apply to pharmacological studies involving this compound?

- Answer: Non-clinical research must adhere to FDA guidelines for investigational compounds, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.